2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
Description
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-18(16)25-13)26-21(23)17-8-5-11-24-17/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGCTDOZSHCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Starting Materials: 7-hydroxy-4-methylcoumarin, ethylchloroacetate, hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-purity starting materials are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen derivatives.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its structural motifs are often utilized in the development of new reagents and catalysts for various organic reactions.
Biology
This compound is being studied for its potential biological activities, including:
- Antimicrobial Properties: Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus.
- Anticancer Activity: Research has shown that it may induce apoptosis in cancer cells and inhibit their proliferation. For instance, a study demonstrated that related compounds significantly reduced cell viability in HepG2 liver cancer cells .
Medicine
The therapeutic potential of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is being explored in drug development. Its structural similarity to other bioactive compounds suggests it may interact with specific molecular targets involved in inflammation and cancer progression .
Industry
In industrial applications, this compound is being investigated for its properties in developing new materials with enhanced fluorescence and photostability. These characteristics make it suitable for applications in dyes and agrochemicals .
Antimicrobial Efficacy
A study assessing the antimicrobial activity of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate yielded the following results:
| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| 2-Methyl Compound | E. coli | 10.5 | 280 |
| 2-Methyl Compound | S. aureus | 13 | 265 |
| 2-Methyl Compound | B. cereus | 16 | 230 |
These findings indicate promising antimicrobial potential, warranting further investigation into its mechanism of action and efficacy against other pathogens.
Anticancer Activity
A comparative study on the anticancer effects of related compounds revealed significant results:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Doxorubicin | HepG2 | 0.62 |
| Compound A | HepG2 | 33.29 |
| Compound B | HepG2 | 35.01 |
| Compound C | HepG2 | 37.31 |
The data suggest that derivatives of this compound exhibit notable anticancer activity compared to established treatments like doxorubicin .
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-4-methylcoumarin: A similar compound with an ethoxy group instead of a furan-2-carboxylate group.
4-methylumbelliferyl acetate: Another related compound with an acetate group instead of a furan-2-carboxylate group.
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: A derivative with a diethylcarbamate group.
Uniqueness
2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan-2-carboxylate group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Its unique structural features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the compound's biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate is . The compound features a chromen core with a furan carboxylate substitution that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H14O5 |
| IUPAC Name | (2-methyl-4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
| CAS Number | 858768-34-0 |
The specific mechanism of action for 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate remains largely unknown. However, its structural similarity to other bioactive compounds suggests that it may interact with various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Anti-inflammatory Activity
The compound may possess anti-inflammatory effects, similar to other chromen derivatives that inhibit cyclooxygenase (COX) enzymes. A study highlighted the potential of related compounds to inhibit COX enzymes significantly, suggesting that 2-methyl-4-oxo could exhibit similar activity .
Anticancer Activity
Preliminary investigations into the anticancer properties of structurally related compounds have shown promise. For instance, studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) . The exact IC50 values for 2-methyl-4-oxo are yet to be determined but are expected to be in a comparable range to other active derivatives.
Case Studies and Research Findings
-
Study on Chromen Derivatives : A study evaluated the biological activity of several chromen derivatives against cholinesterases and lipoxygenases. The findings indicated moderate inhibition against these enzymes, suggesting potential for neuroprotective and anti-inflammatory applications .
Compound AChE Inhibition IC50 (μM) BChE Inhibition IC50 (μM) Chromen Derivative A 15.2 9.2 Chromen Derivative B 19.2 13.2 - Cytotoxicity Studies : Research on related compounds has demonstrated significant cytotoxicity against cancer cell lines with IC50 values ranging from 10 μM to 30 μM, indicating that modifications in the chromen structure can enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
